molecular formula C12H4Cl4O2 B1223186 1,4,7,8-Tetrachlorodibenzo-P-dioxin CAS No. 40581-94-0

1,4,7,8-Tetrachlorodibenzo-P-dioxin

Cat. No.: B1223186
CAS No.: 40581-94-0
M. Wt: 322 g/mol
InChI Key: FCRXUTCUWCJZJI-UHFFFAOYSA-N
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Description

1,4,7,8-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, a group of chemically related compounds known for their environmental persistence and toxicity. These compounds are primarily by-products of industrial processes such as waste incineration, chemical manufacturing, and paper bleaching. This compound is a colorless to white crystalline solid with a chemical formula of C12H4Cl4O2 and a molar mass of 321.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,8-Tetrachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures. The reaction conditions must be carefully controlled to achieve the desired chlorination pattern .

Industrial Production Methods

Industrial production of this compound often occurs as an unintended by-product during the manufacture of herbicides, pesticides, and other chlorinated organic compounds. The compound can also be formed during the combustion of organic materials containing chlorine, such as polyvinyl chloride (PVC) plastics .

Chemical Reactions Analysis

Types of Reactions

1,4,7,8-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated dibenzo-p-dioxins, chlorinated quinones, and other related compounds .

Scientific Research Applications

1,4,7,8-Tetrachlorodibenzo-P-dioxin has several scientific research applications:

Mechanism of Action

1,4,7,8-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces a conformational change that allows the receptor to translocate to the nucleus, where it interacts with specific DNA sequences to regulate the expression of various genes. This can lead to alterations in cellular processes such as metabolism, cell growth, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,8-Tetrachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Its toxicity and environmental persistence make it a compound of significant concern in environmental and health research .

Properties

IUPAC Name

1,4,7,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-6(14)12-11(5)17-9-3-7(15)8(16)4-10(9)18-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRXUTCUWCJZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074045
Record name 1,4,7,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40581-94-0
Record name 1,4,7,8-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,8-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92974O9DNS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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